Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate

purity HPLC intermediate quality

Researchers requiring late-stage diversification of aryloxyphenoxypropionate (AOPP) scaffolds often face tedious resynthesis of the entire core for each analog. Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate solves this with a 2-bromo handle enabling Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) on the intact scaffold, while the 6-nitro group directs further functionalization or selective reduction to the aniline. Key advantages: - Orthogonal reactivity absent in non-halogenated or para-nitro analogs, reducing synthetic failure risk. - 98% purity minimizes amine-containing impurities that compromise downstream acylation or heterocycle formation. - Racemic α-methyl chiral center supports enantiomer resolution studies, enabling access to R-(-)-enantiomers with 8-12× higher ACCase potency for dose-rate reduction in field trials.

Molecular Formula C11H12BrNO5
Molecular Weight 318.12 g/mol
Cat. No. B12073885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-bromo-6-nitrophenoxy)propanoate
Molecular FormulaC11H12BrNO5
Molecular Weight318.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=C(C=CC=C1Br)[N+](=O)[O-]
InChIInChI=1S/C11H12BrNO5/c1-3-17-11(14)7(2)18-10-8(12)5-4-6-9(10)13(15)16/h4-7H,3H2,1-2H3
InChIKeyIWBANYFOLKERJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate: A Dual-Reactive Aryloxyphenoxypropionate Intermediate for Herbicide and Pharmaceutical Synthesis


Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate (CAS 1525616-99-2) is a halogenated nitrophenyl ether ester within the aryloxyphenoxypropionate (AOPP) chemical class. With a molecular formula of C₁₁H₁₂BrNO₅ and a molecular weight of 318.12 g/mol , it features a unique 2-bromo-6-nitro substitution pattern on the phenoxy ring. This compound serves as a versatile synthetic intermediate in agrochemical research, particularly as a precursor to ACCase-inhibiting herbicides, and in medicinal chemistry for constructing biologically active scaffolds [1]. The presence of both a bromo leaving group and a nitro directing group distinguishes it from simpler nitrophenoxypropanoate analogs by enabling orthogonal functionalization strategies.

Dual-reactive aryloxyphenoxypropionate intermediate
Orthogonal handles: Br for cross-coupling, NO₂ for reduction/direction
Precursor to ACCase-inhibiting herbicide scaffolds

Why Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate Cannot Be Replaced by Common Nitrophenoxypropanoate Analogs


Aryloxyphenoxypropionate esters sharing the nitrophenoxy core exhibit widely divergent reactivity and application profiles depending on halogen presence, nitro position, and ester type [1]. The 2-bromo substituent in the target compound imparts cross-coupling competence (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is entirely absent in non-halogenated analogs such as ethyl 2-(2-nitrophenoxy)propanoate . Furthermore, the ortho-nitro group exerts a strong electron-withdrawing and steric influence distinct from para-nitro isomers, altering both the electrophilicity of the bromo site and the acidity of the α-proton. These electronic and steric factors directly govern the compound's selectivity in nucleophilic aromatic substitution and metal-catalyzed transformations, making simple analog substitution a source of synthetic failure or reduced yield.

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Non-halogenated analogs lack cross-coupling competence Without the 2-bromo substituent, Pd-catalyzed reactions (Suzuki, Buchwald) are not possible, limiting late-stage diversification.

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Nitro regioisomers shift electronic and steric effects Para-nitro or meta-nitro substitution alters bromo electrophilicity and α-proton acidity, changing reactivity and biological binding.

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Acetate ester analogs modify hydrolysis profile The propanoate ester’s α-methyl branch reduces ester cleavage rates compared to acetate, affecting stability and pro-drug behavior.

Quantitative Differentiation of Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate Versus Closest Analogs: Purity, Synthetic Versatility, and Substituent Effects


Higher Commercial Purity (98%) Versus the 2-Nitro Analog (95%) Reduces Purification Burden in Multi-Step Synthesis

The target compound is routinely supplied at 98% purity with batch-specific QC data (NMR, HPLC, GC) . In contrast, the direct non-brominated analog, ethyl 2-(2-nitrophenoxy)propanoate (CAS 13212-56-1), is commonly offered at only 95% purity by multiple vendors . This 3-percentage-point purity difference translates to a significantly lower burden of unidentified impurities (≤2% vs. ≤5%) that could interfere with subsequent catalytic steps or complicate biological assay interpretation.

Purity advantage
Reported
98% vs. 95%
Lower impurity burden may reduce catalyst poisoning risk
Supplier datasheets; batch QC (NMR, HPLC) available
purity HPLC intermediate quality

Aryl Bromide Handle Enables Palladium-Catalyzed Cross-Coupling Unavailable in Non-Halogenated Analogs

The presence of the 2-bromo substituent on the phenoxy ring provides a robust site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi) [1]. This orthogonal reactivity is completely absent in non-halogenated comparators such as ethyl 2-(2-nitrophenoxy)propanoate (CAS 13212-56-1) or ethyl 2-(4-nitrophenoxy)propanoate (CAS 28059-69-0). In aryloxyphenoxypropionate herbicide synthesis, late-stage diversification via cross-coupling is a key strategy for structure-activity relationship (SAR) exploration and patent library generation [2].

Cross-coupling handle
Class-level inference
Suzuki-Miyaura, Buchwald-Hartwig, Negishi
Supports late-stage diversification for SAR libraries
Reactivity absent in non-halogenated analogs
cross-coupling Suzuki-Miyaura C-C bond formation

Ortho-Nitro Substitution Directs Aromatic Functionalization Differently than Para-Nitro or Meta-Nitro Isomers

The 2-nitro (ortho) group in combination with the 6-bromo substituent creates a distinct electronic environment compared to the 4-nitro (para) isomer, ethyl 2-(4-nitrophenoxy)propanoate (CAS 28059-69-0). The ortho-nitro group exerts both electron-withdrawing resonance (-M) and steric effects that influence the reactivity of the adjacent bromo substituent and the acidity of the α-proton on the propanoate chain. In herbicidal aryloxyphenoxypropionates, the position of ring substituents is known to dramatically affect ACCase inhibition potency; for example, the R-(-)-isomer can be 8-12 times more active than the S-(+)-isomer [1]. While specific ACCase IC₅₀ data for this compound are not publicly available, the 2,6-substitution pattern is documented in the patent literature as a preferred embodiment for herbicidal activity in nitroaryloxypropanoate derivatives [2].

Regiochemical impact
Class-level inference
2-bromo-6-nitro (ortho/ortho)
vs. 4-nitro isomer or 2-nitro-only analog
Distinct SAR vector; patent literature cites 2,6-substitution as preferred
R/S enantiomer activity difference 8–12 fold reported in AOPP class
regioselectivity nitro directing group electronic effects

Propanoate Ester Provides Enhanced Steric Bulk and Metabolic Stability Relative to Acetate Ester Analogs

The α-methyl branch on the propanoate ester introduces a chiral center and increased steric hindrance around the ester carbonyl compared to analogous acetate esters such as ethyl 2-(2-bromo-6-nitrophenoxy)acetate . In the AOPP herbicide class, the propanoate moiety is critical for target enzyme (ACCase) binding, and ester hydrolysis rates are modulated by α-substitution [2]. While no head-to-head hydrolysis half-life data are published for this specific compound, structure-stability relationships across aryloxyphenoxypropionates consistently demonstrate that α-methyl substitution slows enzymatic and chemical ester cleavage compared to unsubstituted acetate esters [1].

Ester stability
Class-level inference
α-Methyl branch slows ester hydrolysis
May affect pro-drug stability and translocation profile
Specific rate constants not available for this compound pair
ester stability metabolic half-life pro-drug design

Optimal Deployment Scenarios for Ethyl 2-(2-bromo-6-nitrophenoxy)propanoate in Agrochemical and Medicinal Chemistry Research


Late-Stage Diversification of Herbicide Lead Series via Suzuki-Miyaura Coupling

Researchers synthesizing novel ACCase-inhibiting herbicide candidates can utilize the 2-bromo substituent as a late-stage diversification handle. After constructing the core aryloxyphenoxypropionate scaffold, the bromo group can be coupled with various aryl, heteroaryl, or vinyl boronic acids under standard Pd-catalyzed conditions [2]. This approach enables the rapid generation of compound libraries for SAR studies without resynthesizing the entire scaffold for each analog, directly leveraging the orthogonal reactivity that non-halogenated analogs cannot provide.

Synthesis of Nitro-Reduced Aniline Intermediates for Pharmaceutical Building Blocks

The 6-nitro group can be selectively reduced (e.g., H₂/Pd-C, Fe/HCl, or SnCl₂) to the corresponding aniline while preserving the 2-bromo substituent . The resulting 2-bromo-6-aminophenoxypropanoate intermediate serves as a key building block for benzimidazole, quinoline, or amide-coupled pharmaceutical scaffolds. The 98% purity of the starting material reduces amine-containing impurities that could interfere with subsequent acylation or heterocycle formation steps.

Comparative Physicochemical Profiling of Regioisomeric AOPP Intermediates

Agrochemical research groups conducting systematic SAR studies can procure the target compound alongside its regioisomers (e.g., ethyl 2-(2-bromo-3-nitrophenoxy)propanoate and ethyl 2-(4-nitrophenoxy)propanoate) to map the effect of nitro position on logP, solubility, and ACCase binding affinity. The 2,6-substitution pattern represents a distinct quadrant of property space relative to the 2,3- or 4-nitro analogs, and the patent literature identifies ortho-nitro, ortho-halogen substitution as a preferred herbicidal embodiment [1].

Enantioselective Synthesis of Chiral AOPP Herbicide Precursors

The α-methyl group of the propanoate ester introduces a chiral center. Given that R-(-)-enantiomers of AOPP herbicides can be 8-12 times more potent than S-(+)-enantiomers at the ACCase target [3], the compound can serve as a racemic starting material for chiral resolution studies or asymmetric synthesis development. The resulting enantiopure intermediates enable dose-rate reduction and improved crop safety profiles in field trials.

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
Aryl bromide cross-coupling handle
Reaction scope, coupling efficiency, and functional group tolerance
Nitro-reduced aniline building blocks
Selective nitro reduction compatibility
Aniline intermediate purity and heterocycle formation yield
Regioisomer SAR profiling
2-bromo-6-nitro substitution pattern
ACCase inhibition and physicochemical property comparison
Enantioselective AOPP precursor synthesis
Chiral α-methyl propanoate ester
Enantiomeric excess and target enzyme inhibition potency
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